molecular formula C13H12N2O4S B5844923 2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate

2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate

Cat. No. B5844923
M. Wt: 292.31 g/mol
InChI Key: GQFCTPMVRRADNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate, also known as MTZCA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized through a complex process and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate is not fully understood. However, it has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes are involved in inflammation and tumor growth. 2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate has also been found to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and induce apoptosis in cancer cells. 2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate has also been found to protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate has several advantages for lab experiments. It is easy to synthesize and can be produced in high yields. It is also stable and has a long shelf life. However, 2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate has some limitations for lab experiments. It is highly toxic and requires special handling and disposal procedures. It is also expensive to produce.

Future Directions

There are several future directions for the research on 2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate. One direction is to explore its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its mechanism of action and identify new targets for its therapeutic use. Additionally, the development of new synthesis methods for 2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate is synthesized through a multi-step process that involves the reaction of 2-methoxy-4-nitrophenyl acetate with thiosemicarbazide in the presence of sodium ethoxide. The product of this reaction is then treated with acetic anhydride to yield 2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate. This synthesis method has been optimized to produce high yields of pure 2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate.

Scientific Research Applications

2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. 2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

[2-methoxy-4-(1,3-thiazol-2-ylcarbamoyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-8(16)19-10-4-3-9(7-11(10)18-2)12(17)15-13-14-5-6-20-13/h3-7H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFCTPMVRRADNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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